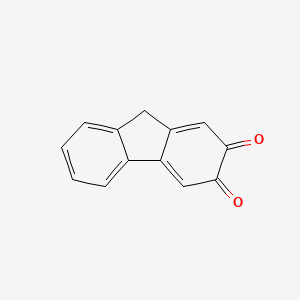
Fluorene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-2,3-dione is a polycyclic aromatic hydrocarbon with a unique structure characterized by a fused ring system It is a derivative of fluorene, where the 2 and 3 positions are oxidized to form a diketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorene-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of fluorene derivatives in the presence of strong acids like sulfuric acid. For instance, cyclization in concentrated sulfuric acid can yield 5-carboxyindeno[1,2-a]fluorene dione, which can then be decarboxylated using elemental copper at high temperatures to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions followed by purification steps to isolate the desired diketone. The use of catalytic processes and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fluorene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction reactions can convert the diketone to corresponding diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic aromatic ketones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
Fluorene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
Fluorene-2,3-dione can be compared with other similar compounds, such as:
Indeno[1,2-b]fluorene: Another polycyclic aromatic hydrocarbon with a similar fused ring system but different functional groups.
Indeno[2,1-c]fluorene-5,8-dione: A compound with extended π-conjugated systems and unique electronic properties.
Comparación Con Compuestos Similares
- Indeno[1,2-b]fluorene
- Indeno[2,1-c]fluorene-5,8-dione
- Benzo-fused indeno[2,1-c]fluorenes
Propiedades
Número CAS |
6957-72-8 |
|---|---|
Fórmula molecular |
C13H8O2 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
9H-fluorene-2,3-dione |
InChI |
InChI=1S/C13H8O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5H2 |
Clave InChI |
ZQIKSAGDJDNAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=CC(=O)C(=O)C=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
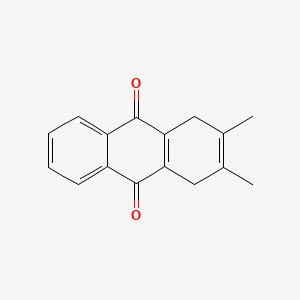
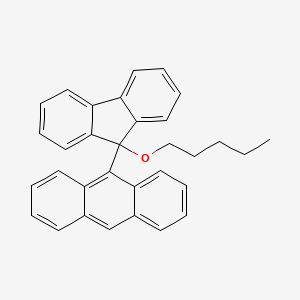

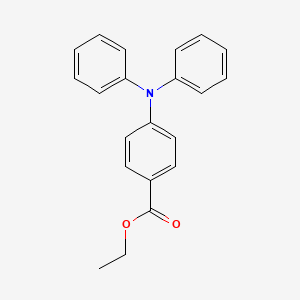
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
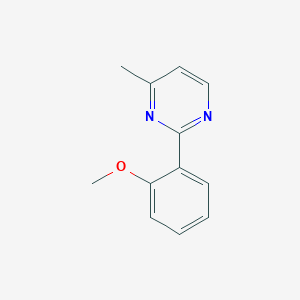
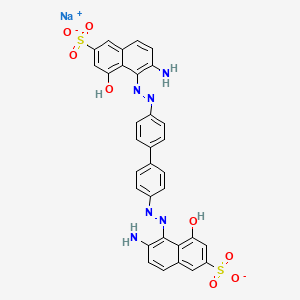

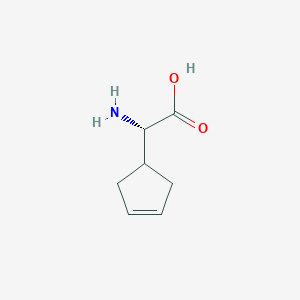
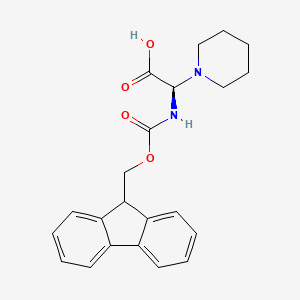
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
